(S)-Didemethylamino Citalopram Carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

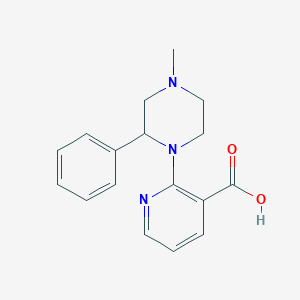

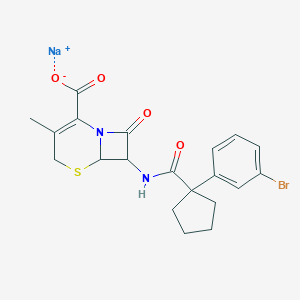

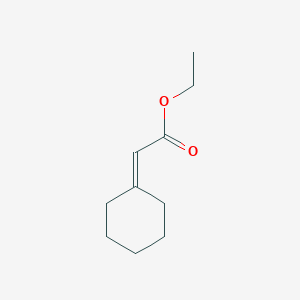

“(S)-Didemethylamino Citalopram Carboxylic Acid” is a compound that contains a carboxyl functional group . The carboxyl group consists of a carbonyl (C=O) and a hydroxyl (OH) group attached to the same carbon . The compound’s molecular formula is C20H22FNO3 .

Molecular Structure Analysis

Carboxylic acids, like “(S)-Didemethylamino Citalopram Carboxylic Acid”, have a planar structure due to the sp2 hybridization of the carbon and oxygen in the carbonyl group . The bond angles in the carboxyl group are approximately 120° .

Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They are also soluble in water . The specific physical and chemical properties of “(S)-Didemethylamino Citalopram Carboxylic Acid” are not detailed in the available sources.

Scientific Research Applications

1. Environmental Impact and Stability

- Photodegradation and Environmental Persistence: The stability of citalopram, a compound closely related to (S)-Didemethylamino Citalopram Carboxylic Acid, was investigated under simulated sunlight. Citalopram showed moderate degradation at higher pH levels, and the study identified N-desmethylcitalopram (DCIT) as a major photoproduct, which displayed stability in various aqueous environments. This suggests environmental persistence of these compounds (Kwon & Armbrust, 2005).

2. Neuroendocrine Effects

- Influence on Neuroendocrine System: A study exploring the neuroendocrine effects of citalopram infusion found that the drug significantly increased plasma prolactin and cortisol levels, indicating its impact on the neuroendocrine system. The study didn't detect demethyl and didemethyl metabolites directly but found low concentrations of a propionic acid derivative (Seifritz et al., 1996).

3. Structure-Activity Relationships

- Binding Affinities at Monoamine Transporters: Research on citalopram analogues, including (S)-Didemethylamino Citalopram Carboxylic Acid, found high binding affinities and selectivities at the serotonin transporter (SERT). This study contributes to understanding the structure-activity relationships of these compounds (Zhang et al., 2010).

4. Metabolic Pathways

- Metabolism in Human Liver: A study on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes found that CYP2D6 mediated the second demethylation step to didemethylcitalopram, highlighting its importance in the drug's metabolic pathway (Olesen & Linnet, 1999).

5. Pharmacokinetic Studies

- Pharmacokinetics in Various Conditions: Research has been conducted to understand the pharmacokinetics of citalopram and its metabolites, including didemethylcitalopram, in different conditions like renal insufficiency and hepatic cirrhosis, providing insights into how these conditions affect drug metabolism and clearance (Joffe et al., 1998).

6. Analytical Method Development

- Development of Analytical Methods: Advanced analytical methods have been developed for the chiral separation of citalopram and its metabolites, including didemethylcitalopram, in biological and environmental samples. These methods are crucial for pharmacokinetic and toxicological studies (Unceta et al., 2011).

Future Directions

The field of catalytic decarboxylative transformations, which includes reactions involving carboxylic acids like “(S)-Didemethylamino Citalopram Carboxylic Acid”, has expanded significantly in recent years . Future research in this area could lead to the development of new synthesis methods and applications for these compounds .

properties

IUPAC Name |

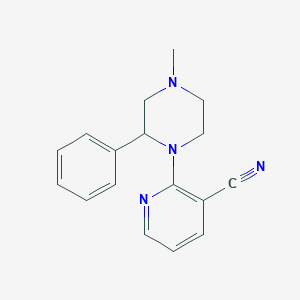

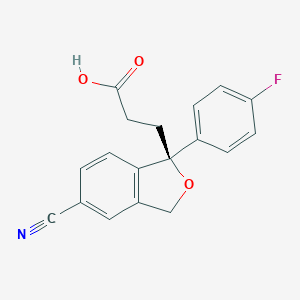

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c19-15-4-2-14(3-5-15)18(8-7-17(21)22)16-6-1-12(10-20)9-13(16)11-23-18/h1-6,9H,7-8,11H2,(H,21,22)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYNRZJODZWUKX-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCC(=O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462080 |

Source

|

| Record name | (S)-Didemethylamino Citalopram Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Didemethylamino Citalopram Carboxylic Acid | |

CAS RN |

766508-94-5 |

Source

|

| Record name | (S)-Didemethylamino Citalopram Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)